![molecular formula C15H11BrClNO B5115756 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one, also known as BRB-2P, is a synthetic compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.
Mechanism of Action
The mechanism of action of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It may also induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has been shown to exert various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Advantages and Limitations for Lab Experiments
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways. Additionally, future research could focus on improving the solubility of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one to make it more suitable for use in certain experiments.
Synthesis Methods
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one can be synthesized using various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. The most commonly used method for the synthesis of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one is the Claisen-Schmidt condensation, which involves the reaction between 3-bromo-4-chloroacetophenone and benzaldehyde in the presence of a base such as potassium hydroxide. The reaction yields 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one as a yellow crystalline solid with a melting point of 162-164°C.
Scientific Research Applications
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antitumor, and antioxidant properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has been investigated for its potential use as an antibacterial and antifungal agent. In the field of agriculture, it has been shown to possess insecticidal and antifeedant properties against various pests.
properties
IUPAC Name |
(E)-3-(3-bromo-4-chloroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-13-10-12(6-7-14(13)17)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRKENRCWQULFW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-hydroxy-2-phenylethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115688.png)
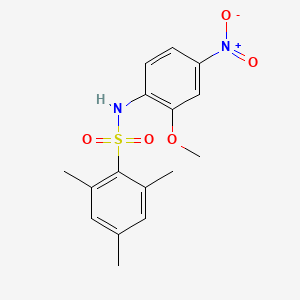
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)
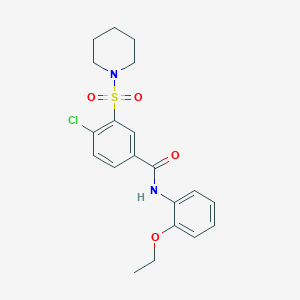
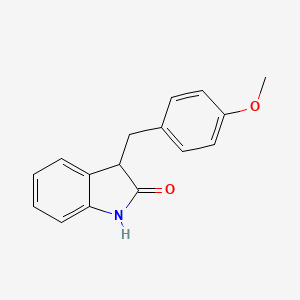
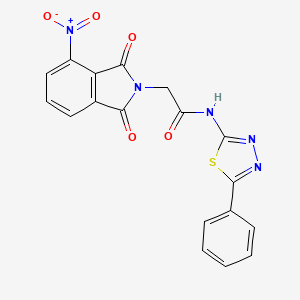
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115710.png)
![1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5115731.png)
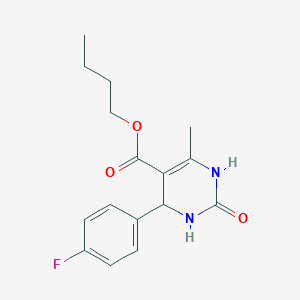

![2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5115748.png)
![N-(2-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)-3-methoxypropanamide](/img/structure/B5115750.png)
![4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5115765.png)